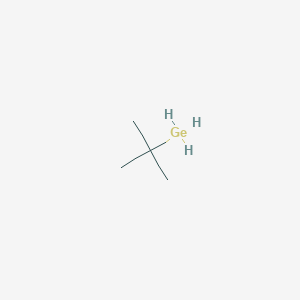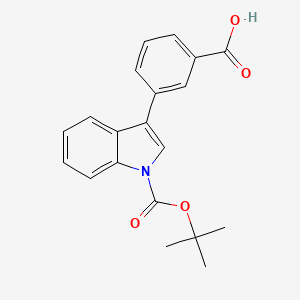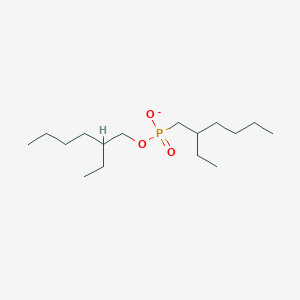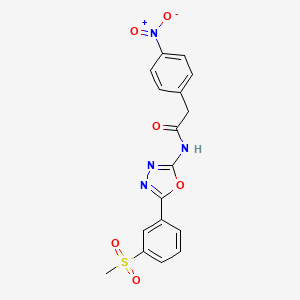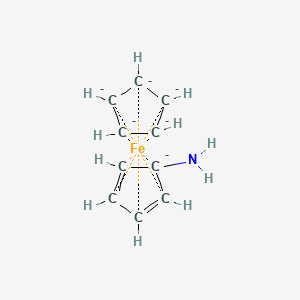
Foetoside C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Foetoside C is a triterpene glycoside isolated from the epigeal part of the plant Thalictrum foetidum L. (Ranunculaceae). It is a complex molecule with a structure that includes oleanolic acid and multiple sugar moieties. This compound has garnered interest due to its potential biological activities and its presence in traditional medicinal plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Foetoside C is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the epigeal parts of Thalictrum foetidum using solvents, followed by purification through chromatographic techniques .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which limits its availability and scalability for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Foetoside C can undergo various chemical reactions, including hydrolysis, which breaks down the glycosidic bonds to yield oleanolic acid and sugar components. It may also participate in oxidation and reduction reactions, although specific details on these reactions are limited .
Common Reagents and Conditions: The hydrolysis of this compound typically involves acidic or enzymatic conditions to cleave the glycosidic bonds. Common reagents for such reactions include hydrochloric acid or specific glycosidases .
Major Products Formed: The primary products formed from the hydrolysis of this compound are oleanolic acid and various sugars such as glucose, xylose, rhamnose, and arabinose .
Wissenschaftliche Forschungsanwendungen
Foetoside C has been studied for its potential antineoplastic activity, making it a candidate for cancer research. It has shown promising results in inhibiting the growth of certain cancer cells in mammalian models .
Wirkmechanismus
The exact mechanism of action of Foetoside C is not fully understood. it is believed to exert its effects through interactions with cellular membranes and proteins, potentially disrupting cellular processes in cancer cells. The molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Foetoside C is part of a group of triterpene glycosides found in Thalictrum species. Similar compounds include thalicoside A and cyclofoetoside B, which also exhibit biological activities .
Uniqueness: What sets this compound apart from its analogs is its specific glycosidic structure, which may contribute to its unique biological activities. The presence of multiple sugar moieties linked to oleanolic acid distinguishes it from other triterpene glycosides .
Eigenschaften
CAS-Nummer |
94483-11-1 |
|---|---|
Molekularformel |
C58H94O25 |
Molekulargewicht |
1191.3 g/mol |
IUPAC-Name |
[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (6aS,6bR,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C58H94O25/c1-24-34(62)45(81-48-41(69)35(63)27(60)21-74-48)44(72)50(77-24)82-46-36(64)28(61)22-75-51(46)80-33-12-13-55(6)31(54(33,4)5)11-14-57(8)32(55)10-9-25-26-19-53(2,3)15-17-58(26,18-16-56(25,57)7)52(73)83-49-43(71)40(68)38(66)30(79-49)23-76-47-42(70)39(67)37(65)29(20-59)78-47/h9,24,26-51,59-72H,10-23H2,1-8H3/t24?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,55-,56+,57+,58?/m0/s1 |
InChI-Schlüssel |
BGKLFKHHSFCDKC-KPHKKTKMSA-N |
Isomerische SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CC[C@]4(C(C3(C)C)CC[C@@]5(C4CC=C6[C@]5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


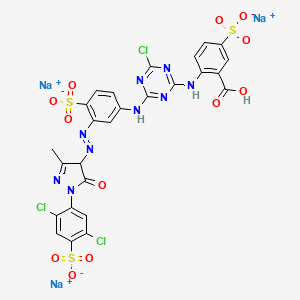



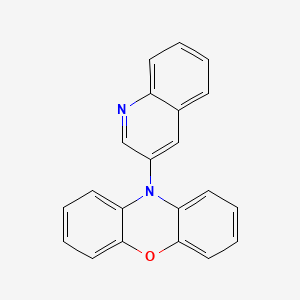
![Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14120609.png)
![4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120618.png)
